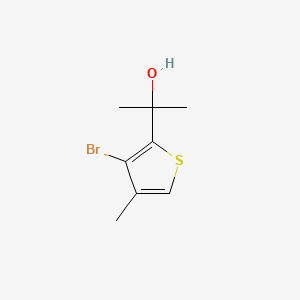
3-Bromo-alpha,alpha,4-trimethyl-2-thiophenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a methyl group on the thiophene ring, along with a hydroxyl group on the propan-2-ol moiety, makes this compound unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol typically involves the bromination of 4-methylthiophene followed by the addition of a propan-2-ol group. One common method involves the use of bromine as the brominating agent and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(3-bromo-4-methylthiophen-2-yl)propan-2-one.
Reduction: Formation of 2-(4-methylthiophen-2-yl)propan-2-ol.
Substitution: Formation of 2-(3-substituted-4-methylthiophen-2-yl)propan-2-ol derivatives.
Scientific Research Applications
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylthiophen-2-yl)propan-2-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(3-chloro-4-methylthiophen-2-yl)propan-2-ol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and applications.
2-(3-bromo-4-ethylthiophen-2-yl)propan-2-ol: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical characteristics.
Uniqueness
The presence of both a bromine atom and a methyl group on the thiophene ring, along with a hydroxyl group on the propan-2-ol moiety, makes 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol unique
Properties
Molecular Formula |
C8H11BrOS |
|---|---|
Molecular Weight |
235.14 g/mol |
IUPAC Name |
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H11BrOS/c1-5-4-11-7(6(5)9)8(2,3)10/h4,10H,1-3H3 |
InChI Key |
SOAJEGKQDMCJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1Br)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


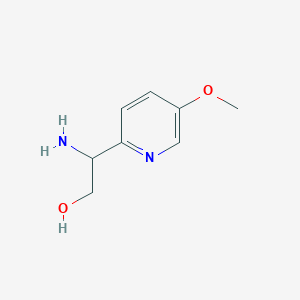
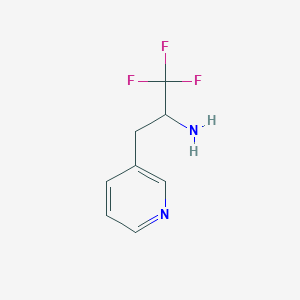
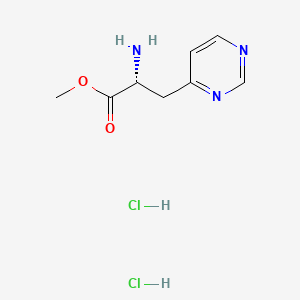
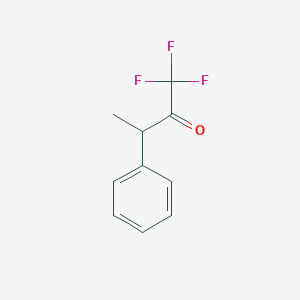
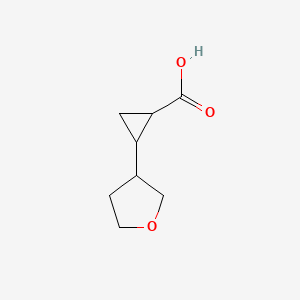


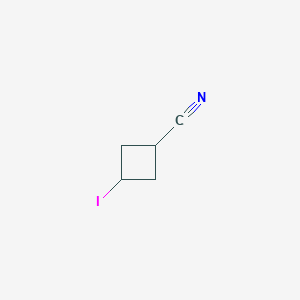
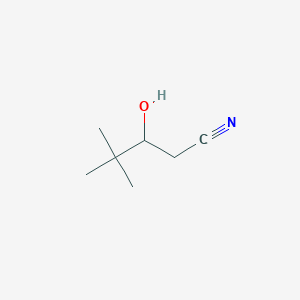
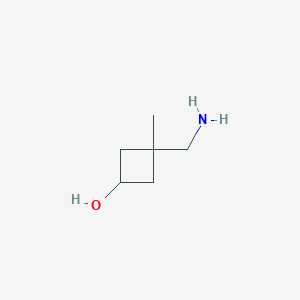
![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)


amine](/img/structure/B13605164.png)
